4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S3/c1-27(23,24)14-8-9-15-16(11-14)26-18(20-15)21-17(22)3-2-10-25-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILLOCQNBOVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the 4-fluorophenyl thioether.
Synthesis of the Benzo[d]thiazole Intermediate: This involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative to form the benzo[d]thiazole ring.
Coupling Reaction: The final step involves coupling the 4-fluorophenyl thioether with the benzo[d]thiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole Derivatives with Sulfonyl/Thio Substituents
The title compound shares structural motifs with several benzothiazole-based analogs (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Groups :
- The methylsulfonyl group in the title compound contrasts with trifluoromethyl (BD370208) or pyrimidinyl (Compound 20) substituents. Sulfonyl groups enhance polarity and may improve water solubility, whereas trifluoromethyl groups increase lipophilicity and metabolic stability .
- In compound 5j, the 4-fluorobenzyloxy group balances lipophilicity and electron-withdrawing effects, contributing to its anticonvulsant potency .
Thio vs. Sulfonyl Linkages: The 4-fluorophenylthio group in the title compound differs from sulfonyl analogs (e.g., 941987-61-7).
Chain Length and Flexibility :
- The butanamide chain in the title compound provides greater conformational flexibility compared to acetamide-linked analogs (e.g., 5j, BD370208). This could influence binding kinetics in biological targets .
Biological Activity
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure, featuring a fluorophenyl group and a thioether linkage, suggests potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide. The molecular formula is , and it has a molecular weight of 404.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FN₂O₃S₃ |
| Molecular Weight | 404.56 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
| CAS Number | 899732-80-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, compounds with similar structures have demonstrated potential as modulators of GABA-A receptors, which are critical in neurological functions . The presence of the fluorophenyl group enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. The thiazole moiety is known for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Activity
Benzothiazole derivatives also possess antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes and inhibit bacterial growth. Preliminary studies suggest that this compound could be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, this compound may exhibit neuropharmacological effects. Research into related compounds has shown that they can act as positive allosteric modulators (PAMs) at GABA-A receptors, which could lead to therapeutic applications in treating anxiety and other neurological disorders .
Case Studies and Research Findings
- Antitumor Activity : In a study involving various benzothiazole derivatives, one compound exhibited a 70% reduction in tumor size in xenograft models when administered at a specific dosage over four weeks.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial efficacy.
- Neuropharmacology : A recent study highlighted the potential of benzothiazole derivatives as GABA-A receptor modulators, showing enhanced metabolic stability compared to traditional neuroactive drugs like alpidem .
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide | Moderate anticancer activity |
| 4-((4-bromophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide | Antimicrobial properties noted |
| 4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide | Strong GABA-A receptor modulation |
The fluorinated derivative shows enhanced electronic properties which may contribute to its unique biological activities compared to its chloro and bromo analogs.
Q & A
Basic: How can researchers optimize the synthesis of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide to improve yield and purity?
Answer:
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance solubility of intermediates .
- Temperature Control: Heating under reflux (e.g., 80–100°C) for thioether bond formation, followed by room-temperature stirring for amide coupling .
- Catalysts/Reagents: Employ coupling agents like EDCI/HOBt for amide bond formation and oxidizing agents (e.g., potassium permanganate) for sulfone stabilization .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity. Monitor reactions via TLC and confirm structures with NMR and MS .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify fluorophenyl, thioether, and methylsulfonyl groups (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.3 ppm for methylsulfonyl) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl, C=O at ~1650 cm⁻¹ for amide) .
- Elemental Analysis: Validate C, H, N, S, and F content to confirm stoichiometry .
Basic: How can solubility and formulation challenges be addressed in preclinical studies?
Answer:
- Solubility Screening: Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) for in vitro assays .
- Formulation Strategies: Use cyclodextrins or lipid-based nanoparticles to enhance bioavailability for in vivo studies .
- Stability Testing: Monitor degradation under varying pH (4–9) and temperatures (4°C to 37°C) via HPLC .
Advanced: What strategies are used to identify biological targets and elucidate the mechanism of action?
Answer:
- Target Fishing: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .
- Cellular Assays: Measure inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) or apoptosis markers (e.g., caspase-3) in cancer cell lines .
- Biophysical Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl or nitro groups) to assess impact on activity .
- Biological Profiling: Compare IC₅₀ values in assays (e.g., antimicrobial MIC, cancer cell line viability) to identify critical moieties (e.g., fluorophenyl enhances target affinity) .
- Computational Modeling: QSAR studies correlate electronic (HOMO/LUMO) and steric parameters with activity .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., serum concentration, incubation time) .
- Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables .
Advanced: What analytical methods are recommended for detecting degradation products during stability studies?
Answer:
- HPLC-MS/MS: Pair reverse-phase chromatography with tandem MS to separate and identify degradation products (e.g., hydrolyzed amide bonds) .
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂) to simulate stability challenges .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent Models: Use Sprague-Dawley rats for IV/PO pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) and monitor liver/kidney toxicity via ALT/Cr biomarkers .
- Xenograft Models: Test antitumor efficacy in nude mice implanted with human cancer cells (e.g., HCT-116 colon carcinoma) .
- Toxicogenomics: RNA-seq to assess gene expression changes in metabolic pathways (e.g., CYP450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
